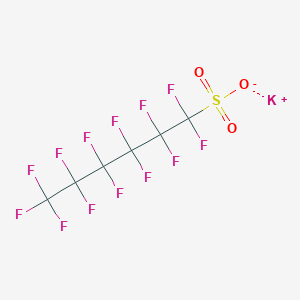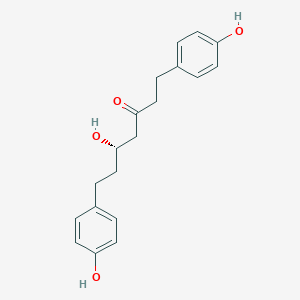
Platyphyllonol
Vue d'ensemble
Description
Platyphyllonol is a naturally occurring molecule found in plants and fungi. It is a polyphenolic compound, which has been studied for its various biological activities. The molecule is composed of two phenolic rings, a benzene ring and a phenyl group, connected by a carbon-carbon bond. Its structure has been studied extensively and it is known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been studied for its potential therapeutic applications, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Anticonvulsant Properties
Platyphyllonol, specifically found in Ficus platyphylla, has been recognized for its anticonvulsant properties. Research indicates that preparations of Ficus platyphylla, which contain this compound, are utilized in Nigerian traditional medicine for epilepsy management. The anticonvulsant effects of the saponin-rich fraction obtained from Ficus platyphylla stem bark were observed in murine models, suggesting the presence of psychoactive principles with potential anticonvulsant properties (Chindo et al., 2014).
Anti-inflammatory and Anti-allergic Effects
Betula platyphylla, which contains this compound, has been traditionally used in Korea for treating inflammatory diseases. Studies indicate that Betula platyphylla can attenuate mast cell-mediated allergic inflammation, reducing scratching behaviors induced by histamine and improving conditions like atopic dermatitis (Oh et al., 2012). Furthermore, Liriope platyphylla, another source of this compound, has been used for treating asthma and bronchial inflammation, with studies showing its inhibitory effects on airway inflammation and hyperresponsiveness in a murine model of asthma (Lee et al., 2005).
Potential Anticancer Properties
Betula platyphylla extracts, including this compound, have shown potential in treating various human diseases, including cancers. Research suggests that components of Betula platyphylla, like 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one, can induce apoptosis and suppress autophagy in lung cancer cells, implicating this compound as a potential anticancer agent (Jung et al., 2020).
Neuroprotective Activities
Betula platyphylla's standardized extract and its major diarylheptanoids, including this compound, have been investigated for their neuroprotective and cognition-enhancing activities. These compounds could potentially ameliorate memory deficits and prevent neurodegeneration, offering therapeutic options for neurodegenerative diseases (Lee et al., 2012).
Propriétés
IUPAC Name |
(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFSUZGUYFFWGY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41137-85-3 | |
| Record name | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




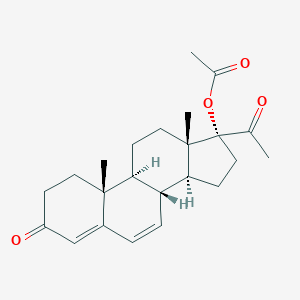

![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
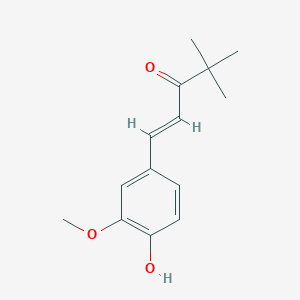
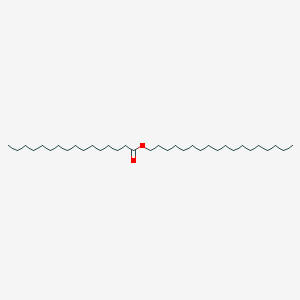
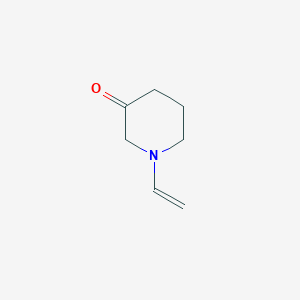
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)


